![molecular formula C15H16Cl2N4O B3904815 N'-(3,4-dichlorobenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B3904815.png)
N'-(3,4-dichlorobenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide
Overview
Description
N'-(3,4-dichlorobenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide, commonly known as DCPH, is a synthetic compound with potential pharmaceutical applications. It belongs to the class of hydrazide derivatives and has been studied for its anti-inflammatory, analgesic, and antipyretic properties.
Mechanism of Action
The exact mechanism of action of DCPH is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. DCPH has also been shown to modulate the activity of certain neurotransmitters involved in pain perception.
Biochemical and Physiological Effects:
DCPH has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and colitis. DCPH has also been shown to reduce fever in animal models of pyrogen-induced fever. In addition, DCPH has been shown to have a low toxicity profile and does not produce any significant adverse effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DCPH in lab experiments is its ability to reduce inflammation and pain without producing significant adverse effects. DCPH has also been shown to have a low toxicity profile, making it a safe compound for use in animal studies. However, one of the limitations of using DCPH in lab experiments is its limited solubility in water, which can make it difficult to administer.
Future Directions
There are several potential future directions for research on DCPH. One area of interest is the potential use of DCPH in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the potential use of DCPH in the treatment of neuropathic pain. Additionally, further studies are needed to fully understand the mechanism of action of DCPH and to identify any potential adverse effects associated with its use.
Conclusion:
In conclusion, DCPH is a synthetic compound with potential pharmaceutical applications. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. DCPH has a low toxicity profile and does not produce significant adverse effects. However, further research is needed to fully understand its mechanism of action and to identify any potential adverse effects associated with its use.
Scientific Research Applications
DCPH has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. DCPH has been evaluated in animal models for the treatment of various inflammatory conditions such as arthritis, colitis, and asthma. It has also been studied for its potential use in the treatment of pain and fever.
properties
IUPAC Name |
N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c1-9-12(10(2)20-19-9)4-6-15(22)21-18-8-11-3-5-13(16)14(17)7-11/h3,5,7-8H,4,6H2,1-2H3,(H,19,20)(H,21,22)/b18-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHRVLKCKFXOCT-LSCVHKIXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C\C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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